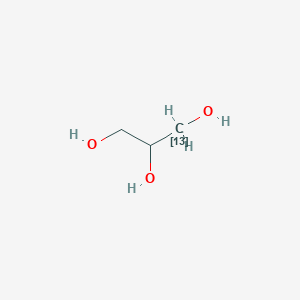
D-Idose
Übersicht
Beschreibung
D-Idose is a hexose, a six-carbon monosaccharide . It has an aldehyde group and is an aldose . It is not found in nature, but its uronic acid, iduronic acid, is important . It is a component of dermatan sulfate and heparan sulfate, which are glycosaminoglycans .
Synthesis Analysis
A practical synthesis of the very rare sugar D-Idose and the stable building blocks for D-Idose, D-Iduronic, and D-Idonic acids from ido-heptonic acid requires only isopropylidene protection, Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 . D-Idose is the most unstable of all the aldohexoses and a stable precursor which can be stored and then converted under very mild conditions into D-Idose is easily prepared .Molecular Structure Analysis
The molecular formula of D-Idose is C6H12O6 . It has 4 defined stereocentres .Chemical Reactions Analysis
Monosaccharides like D-Idose can react to form esters and ethers . They can be converted to glycosides using an alcohol and an acid catalyst . Monosaccharides with an aldehyde or hemiacetal can be oxidized to the corresponding carboxylic acid .Physical And Chemical Properties Analysis
D-Idose has a density of 1.6±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a flash point of 286.7±26.6 °C . It has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Iminosugars
D-Idopyranose serves as a precursor in the synthesis of piperidine iminosugars . These compounds are of significant interest due to their biological activities, such as inhibitory effects on enzymes like glycosidases. The synthesis involves a multi-step reaction sequence starting from D-Idopyranose derivatives, leading to the formation of piperidine nitrones, which are key intermediates for producing various iminosugars.
Conformational Studies in Biochemistry
In biochemistry, the conformational analysis of carbohydrates, including D-Idopyranose, is crucial . Understanding the structure and conformation of these sugars aids in elucidating their biological roles and reactivity. D-Idopyranose’s conformers can be studied using physical methods like NMR spectroscopy, providing insights into its behavior in biological systems.
Pharmaceutical Applications
D-Idopyranose is involved in the formation of hemiacetals and glycosidic bonds, which are fundamental to the structure of many drugs . Its derivatives can be used to modify the pharmacokinetic properties of pharmaceuticals, affecting their solubility, stability, and bioavailability.
Food Industry Role
In the food industry, carbohydrates like D-Idopyranose are essential for various applications. They can be enzymatically modified to produce sweeteners, thickeners, and stabilizers . These modifications can alter the taste, texture, and shelf life of food products, making D-Idopyranose a valuable component in food science.
Agricultural Research
D-Idopyranose and its derivatives can be used in agricultural research to study plant metabolism and growth . Understanding the role of such sugars in plant physiology can lead to the development of improved crop varieties and agricultural practices.
Material Science Innovations
In material science, D-Idopyranose derivatives, such as pentaacetate, are used in the synthesis of new materials . These materials can have applications in biodegradable plastics, coatings, and other areas where renewable materials are desired.
Safety And Hazards
In case of exposure, it is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YIDFTEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Idose | |
CAS RN |
5978-95-0 | |
| Record name | D-idose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)









